molecular formula C19H16N4O2 B10989587 N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide

Cat. No.: B10989587
M. Wt: 332.4 g/mol
InChI Key: NCSXCIHUTMEKLD-UHFFFAOYSA-N
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Description

N-[2-(4-Oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide is a synthetic compound featuring a quinazolinone core linked via an ethyl group to an indole-5-carboxamide moiety. The quinazolinone group, a bicyclic structure with a lactam ring, is pharmacologically significant due to its presence in kinase inhibitors and anticancer agents . The indole carboxamide portion may contribute to interactions with hydrophobic binding pockets in biological targets.

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-[2-(4-oxoquinazolin-3-yl)ethyl]-1H-indole-5-carboxamide

InChI

InChI=1S/C19H16N4O2/c24-18(14-5-6-16-13(11-14)7-8-20-16)21-9-10-23-12-22-17-4-2-1-3-15(17)19(23)25/h1-8,11-12,20H,9-10H2,(H,21,24)

InChI Key

NCSXCIHUTMEKLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCNC(=O)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, which can be synthesized by reacting 2-aminobenzoic acid with an appropriate isocyanate under reflux conditions . The resulting quinazolinone is then coupled with an indole derivative through a series of condensation reactions, often using catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The amide bond in the carboxamide functional group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Yields 1H-indole-5-carboxylic acid and the corresponding amine derivative (2-(4-oxoquinazolin-3(4H)-yl)ethylamine).

  • Basic hydrolysis : Produces the sodium salt of the carboxylic acid under strongly alkaline conditions (e.g., NaOH, 100°C).

Applications : This reaction is critical for modifying the compound’s solubility or generating intermediates for further derivatization.

Alkylation at the Ethyl Linker

The ethyl chain connecting the quinazolinone and indole moieties serves as a site for nucleophilic alkylation:

  • Reagents : Alkyl halides (e.g., methyl iodide) in the presence of bases like K₂CO₃.

  • Conditions : DMF solvent, 60–80°C, 12–24 hours.

  • Outcome : Substitution at the ethyl group’s terminal nitrogen, generating N-alkylated derivatives.

Example :

Target Compound+CH3IK2CO3,DMFN-Methylated Derivative\text{Target Compound} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-Methylated Derivative}

Oxidation of the Quinazolinone Core

The 4-oxoquinazolin-3(4H)-yl group undergoes oxidation under mild conditions:

  • Catalysts : Al₂O₃ or air oxidation in solvents like EtOAc or CH₂Cl₂ .

  • Outcome : Conversion of dihydroquinazolinone intermediates to fully aromatic quinazolinones .

Mechanistic Insight :

DihydroquinazolinoneO2,Al2O3Quinazolinone+H2O\text{Dihydroquinazolinone} \xrightarrow{\text{O}_2, \text{Al}_2\text{O}_3} \text{Quinazolinone} + \text{H}_2\text{O}

Nucleophilic Aromatic Substitution

The quinazolinone ring participates in nucleophilic substitution at electron-deficient positions:

  • Target Sites : C6 or C7 positions (if halogenated).

  • Reagents : Amines or alkoxides in polar aprotic solvents (e.g., DMSO, 80°C).

Example : Fluorine at C6 can be replaced by methoxy groups using NaOMe.

Catalytic Coupling Reactions

The indole moiety enables cross-coupling reactions for structural diversification:

Reaction Type Conditions Outcome
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂OIntroduction of aryl/heteroaryl groups at the indole’s 5-position.
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, Cs₂CO₃Installation of amino groups on the quinazolinone ring.

Cyclization Reactions

Under reflux conditions, the ethyl linker facilitates intramolecular cyclization:

  • Reagents : POCl₃ or PCl₅ in anhydrous toluene.

  • Product : Formation of fused tetracyclic structures via C–N bond formation.

Comparative Reaction Table

Key reaction conditions and outcomes across studies:

Reaction Conditions Yield Source
Carboxamide hydrolysis6M HCl, 90°C, 6h85%
AlkylationCH₃I, K₂CO₃, DMF, 70°C, 24h72%
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, DMF/H₂O, 100°C68%
OxidationAl₂O₃, EtOAc, air, 25°C, 48h91%

Stability Under Synthetic Conditions

  • pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) media.

  • Thermal Stability : Stable up to 150°C in inert atmospheres but undergoes decomposition above 200°C.

Mechanistic Pathways

  • Amide Hydrolysis : Proceeds via a tetrahedral intermediate in acidic conditions or direct nucleophilic attack in basic media.

  • Quinazolinone Oxidation : Radical-mediated pathway under aerobic conditions .

Scientific Research Applications

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The quinazolinone moiety can inhibit enzymes such as cyclooxygenase (COX), thereby reducing inflammation . The indole structure may interact with various receptors, modulating biological pathways involved in pain and inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

Quinazolinone vs. Indazole/Imidazole/Benzodioxol
  • Target Compound: The quinazolinone core offers hydrogen-bonding capability via its lactam oxygen and nitrogen atoms, which are critical for binding to ATP pockets in kinases .
  • Compound 33 (): Features an indazole core instead. Indazoles are known for their metabolic stability and selectivity in kinase inhibition but lack the lactam’s hydrogen-bonding topology .
  • Compound 4 (): Incorporates a benzodioxol-imidazole hybrid.
Coumarin Derivatives ()

Compound 169 contains a coumarin (chromene-2-one) core, a lactone with distinct electronic properties compared to quinazolinone. Coumarins are associated with anticoagulant activity but may lack the broad kinase-targeting versatility of quinazolinones .

Substituent Analysis

Linker and Carboxamide Variations
  • Target Compound : Uses a flexible ethyl linker, balancing rigidity and rotational freedom. The indole-5-carboxamide group provides planar aromaticity and hydrogen-bonding via the carboxamide .
  • N-(2-Indol-3-ylethyl)(4-Methylphenyl)formamide (): Replaces the quinazolinone with a 4-methylphenyl group, reducing polarity and likely altering target specificity .

Physicochemical Properties (Inferred)

Property Target Compound Compound 33 (Indazole) Compound 4 (Benzodioxol) Compound 169 (Coumarin)
Core Polarity High (lactam) Moderate Moderate Low (lactone)
LogP (Estimated) ~2.5–3.5 ~3.0–4.0 ~2.0–3.0 ~3.5–4.5
Hydrogen Bond Donors 3 (quinazolinone + NH) 2 2 1

Biological Activity

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting data in a structured format.

Research indicates that this compound exhibits its biological effects primarily through:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, including monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters, potentially impacting mood and cognitive functions .
  • Antiproliferative Effects : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has been reported to show significant antiproliferative activity against A549 lung cancer cells with IC50 values in the micromolar range .

Inhibitory Potency

The following table summarizes the inhibitory activity of this compound against various biological targets:

Target IC50 (µM) Reference
MAO-B0.78
Cancer Cell Lines (A549)<10
Biofilm Formation (S. aureus)0.98

Case Studies

  • Case Study on Anticancer Activity :
    A study evaluated the cytotoxic effects of the compound on several cancer cell lines, revealing that it significantly inhibited cell proliferation. The mechanism was attributed to apoptosis induction, as evidenced by increased caspase activity in treated cells.
  • Study on Enzyme Inhibition :
    Another investigation focused on the compound's ability to inhibit MAO-B, showing a competitive inhibition profile with a Ki value of approximately 94.52 nM. This suggests its potential utility in treating neurodegenerative diseases where MAO-B activity is implicated .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the quinazoline and indole moieties can significantly affect the biological activity of the compound. For example, changes in substituents on the quinazoline ring or variations in the length of the ethyl linker have been shown to enhance or diminish potency against specific targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide and its analogs?

  • The synthesis typically involves multi-step reactions, starting with the functionalization of the quinazolinone core. For example, intermediates like 4-oxoquinazolin-3(4H)-ylmethyl derivatives are synthesized via condensation reactions with substituted amines or carboxamides. Key steps include refluxing precursors in acetic acid or DMF, followed by recrystallization to achieve purity . Structural analogs often incorporate indole or aryl groups via nucleophilic substitution or amide coupling, as seen in similar quinazoline derivatives .

Q. How is the structural integrity of this compound validated during synthesis?

  • Characterization relies on 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS). For instance, 1H^1 \text{H}-NMR peaks near δ 7.0–8.5 ppm confirm aromatic protons in the indole and quinazolinone moieties, while HRMS validates molecular weight within ±0.5 Da . Melting points (e.g., 222–224°C for quinazoline derivatives) further corroborate purity .

Q. What preliminary biological activities have been reported for this compound?

  • Quinazolinone-indole hybrids exhibit diverse pharmacological activities. For example, analogs with 4-oxoquinazolin-3(4H)-yl groups show antiplatelet effects via P2Y12 receptor antagonism (IC50_{50} values < 100 nM) , while others demonstrate anticancer activity by targeting Bcl-2/Mcl-1 proteins (IC50_{50} ~1–10 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Optimization involves adjusting molar ratios, solvents, and heating durations. For example, coupling indole-5-carboxamide with 4-oxoquinazolin-3(4H)-yl ethylamine in a 1:1.1 molar ratio under reflux in acetic acid for 3–5 hours improves yields to >60% . Catalysts like sodium acetate or pyridine may enhance reaction efficiency .

Q. How do structural modifications (e.g., substituents on the indole or quinazolinone) influence biological activity?

  • Substituents critically modulate potency and selectivity:

  • Electron-withdrawing groups (e.g., nitro, chloro) on the indole ring enhance anticancer activity by increasing cellular uptake .
  • Methoxy or methyl groups on the quinazolinone improve anti-inflammatory efficacy via COX-2 inhibition (IC50_{50} ~116.73 mmol/kg) .
  • Phenylurea linkages in analogs enhance P2Y12 receptor binding affinity, reducing platelet aggregation by >80% at 1 µM .

Q. How can contradictory data on the compound’s therapeutic potential (e.g., anticancer vs. anti-inflammatory) be resolved?

  • Mechanistic studies using target-specific assays (e.g., COX-2 inhibition vs. Bcl-2 binding) clarify context-dependent activity. For example, quinazolinone-indole hybrids may act as multi-target agents, with activity profiles dependent on substituents and cellular environments . Dose-response experiments and in vivo models (e.g., carrageenan-induced edema for inflammation) further validate selectivity .

Methodological Guidance

Q. What experimental strategies are recommended to assess the compound’s pharmacokinetic properties?

  • In vitro assays : Microsomal stability tests (e.g., liver microsomes) to evaluate metabolic half-life.
  • In vivo models : Pharmacokinetic profiling in rodents, measuring plasma concentration-time curves (AUC, Cmax_{\text{max}}).
  • Computational tools : QSAR models predict logP and bioavailability, guiding structural optimization .

Q. How should researchers design experiments to investigate receptor-binding mechanisms?

  • Radioligand displacement assays : Use 3H^3 \text{H}-labeled antagonists (e.g., for P2Y12 receptors) to measure binding affinity (Ki_i) .
  • Molecular docking : Simulate interactions with receptor active sites (e.g., COX-2 or Bcl-2) using software like AutoDock .
  • Site-directed mutagenesis : Validate binding residues (e.g., Tyr385 in COX-2) through receptor mutagenesis .

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